molecular formula C10H21NO B1524517 (2-Tert-butyloxan-3-yl)methanamine CAS No. 1315365-89-9

(2-Tert-butyloxan-3-yl)methanamine

Cat. No. B1524517
M. Wt: 171.28 g/mol
InChI Key: CTUAMZLRSKWXDN-UHFFFAOYSA-N
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Description

“(2-Tert-butyloxan-3-yl)methanamine”, also known as B2OMA, is a tertiary amine and a derivative of adamantane, a diamondoid structure. It has a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol .

Scientific Research Applications

Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines, closely related to (2-Tert-butyloxan-3-yl)methanamine, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the production of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their utility in creating complex, chiral molecules with high yield and enantioselectivity (Ellman et al., 2002).

Novel Compound Synthesis

The synthesis of novel compounds such as (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrates the chemical versatility of tert-butyl derivatives. This compound was synthesized via a condensation reaction, showing potential for further applications in medicinal chemistry and organic synthesis (Becerra et al., 2021).

Photocytotoxicity and Cellular Imaging

Iron(III) catecholates, incorporating tert-butyl groups, have been synthesized for applications in cellular imaging and photocytotoxicity under red light. These compounds demonstrate significant potential in medical research, particularly in developing therapeutic strategies that utilize light-activated compounds for targeted cancer therapy (Basu et al., 2014).

Stroke Treatment

Tetramethylpyrazine nitrones, featuring tert-butyl groups, have shown promising therapeutic applications for the treatment of stroke. These compounds exhibit potent thrombolytic activity and free radical scavenging power, alongside being non-toxic and capable of crossing the blood-brain barrier, highlighting their potential in neuroprotective drug development (Marco-Contelles, 2020).

Solar Cell Performance Enhancement

The addition of tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly enhances their performance, demonstrating the role of tert-butyl derivatives in improving renewable energy technologies (Boschloo et al., 2006).

properties

IUPAC Name

(2-tert-butyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)9-8(7-11)5-4-6-12-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUAMZLRSKWXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Tert-butyloxan-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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